![molecular formula C15H18N2O3 B14353376 [4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid CAS No. 90614-56-5](/img/structure/B14353376.png)
[4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid is an organic compound that features a pyrazole ring substituted with a butyl group and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-butyl-1-phenyl-1H-pyrazol-5(4H)-one with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of various enzymes involved in metabolic processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]propionic acid
- [4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]butyric acid
Uniqueness
Compared to similar compounds, [4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid exhibits unique reactivity due to the presence of the phenylacetic acid moiety. This structural feature enhances its potential for various chemical transformations and applications in different fields.
Properties
CAS No. |
90614-56-5 |
|---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-[4-(3-butyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C15H18N2O3/c1-2-3-4-12-10-14(18)17(16-12)13-7-5-11(6-8-13)9-15(19)20/h5-8H,2-4,9-10H2,1H3,(H,19,20) |
InChI Key |
LZFAFLZQOIOHII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN(C(=O)C1)C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Dichloromethyl)phenyl]ethan-1-one](/img/structure/B14353293.png)
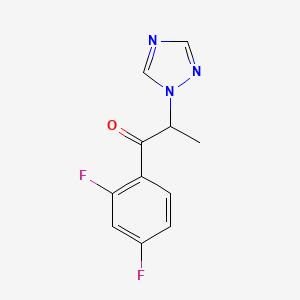
![2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14353304.png)
![N-[3-(Methylamino)phenyl]-2-phenylacetamide](/img/structure/B14353306.png)
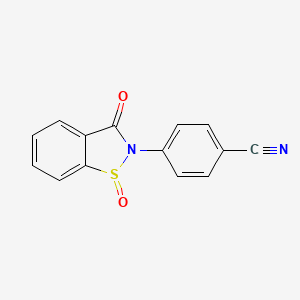
![Benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester](/img/structure/B14353319.png)

![1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene](/img/structure/B14353329.png)
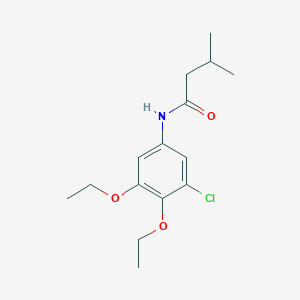
![Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14353348.png)
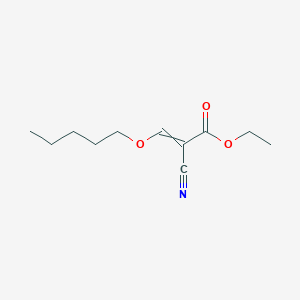
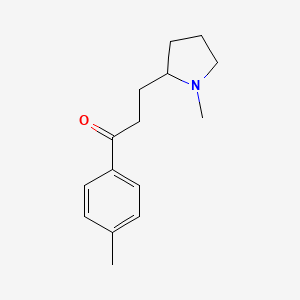
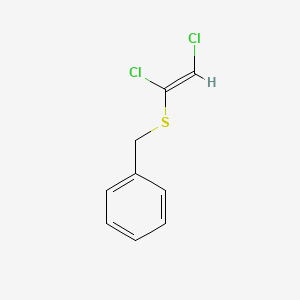
![3-(4-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14353385.png)
